![molecular formula C15H21ClN2O2 B2722032 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride CAS No. 2320923-34-8](/img/structure/B2722032.png)

1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

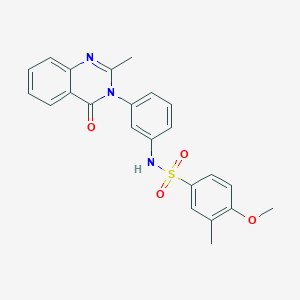

“1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride” is a compound that belongs to a class of dihydrobenz[e][1,4]oxazepin-2(3H)-one compounds . These compounds have been identified as having anthelmintic activity against T. muris, a model for the human parasitic whipworm Trichuris trichiura . This class of molecules has not been previously implicated in nematode control .

Synthesis Analysis

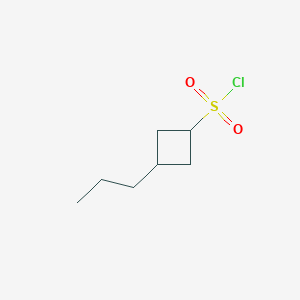

While specific synthesis methods for “this compound” were not found, a general method for synthesizing similar compounds involves the reaction of 2-aminophenols with alkynones . This method was developed to access benzo[b][1,4]oxazepines, a rare class of benzoxazepine derivatives .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Medicinal Applications

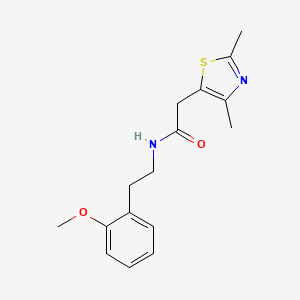

The study of heterocyclic compounds like 1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride is pivotal in medicinal chemistry. Heterocyclic chemistry is essential for discovering new medicines, particularly those used against diseases lacking effective treatments, such as certain cancers. Research indicates that modifications to the heterocyclic structures can lead to compounds with significant biological efficacy. For example, the exploration of 2,3-Benzodiazepine analogues, which share a similar structural motif with this compound, reveals a variety of derivatives with potential therapeutic applications, including antibacterial properties and the possibility to treat multiresistant pathogens (Földesi, Volk, & Milen, 2018).

Synthetic Methodologies and Drug Discovery

The synthesis and functionalization of compounds like this compound contribute significantly to the field of drug discovery. Research into synthetic methodologies allows for the creation of diverse chemical libraries from simple structural units. This diversity is crucial for identifying new drug candidates. The review of synthetic utilities of o-phenylenediamines, which are relevant for the synthesis of benzimidazoles, quinoxalines, and benzodiazepines, underlines the importance of innovative synthetic approaches in discovering compounds with potential drug-like properties (Ibrahim, 2011).

Environmental Considerations and Degradation

The environmental persistence and degradation of pharmaceutical compounds, including those related to this compound, is a growing field of study. Understanding the fate of these compounds in water treatment processes and their potential to form resistant by-products is critical for assessing their environmental impact. Studies on the occurrence, fate, and transformation of benzodiazepines in aquatic environments provide insight into the challenges and methodologies for removing pharmaceutical contaminants from the environment (Kosjek et al., 2012).

Zukünftige Richtungen

The future directions for “1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride” and related compounds could involve further optimization to improve potency and pharmacokinetic properties with the aim of developing a clinical agent . Additionally, these compounds could be developed into an oral anthelmintic or a therapeutic that acts in the environment to interrupt the parasite lifecycle .

Wirkmechanismus

Target of Action

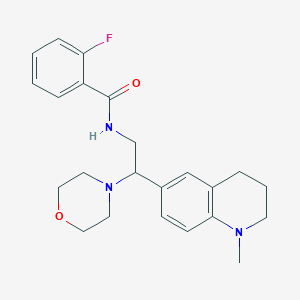

Similar compounds, such as dibenzo[b,f][1,4]oxazepine derivatives, have been found to interact with a variety of targets, including antidepressants , analgesics , calcium channel antagonists , a histamine H4 receptor agonist , and a non-nucleoside HIV-1 reverse transcriptase inhibitor .

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an ugi four-component reaction followed by an intramolecular o-arylation .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in depression, pain, calcium channel regulation, histamine response, and hiv-1 reverse transcription .

Result of Action

Similar compounds have been found to have a variety of effects, including antidepressant effects, analgesic effects, calcium channel antagonism, histamine h4 receptor agonism, and inhibition of hiv-1 reverse transcription .

Action Environment

Similar compounds have been synthesized under a variety of conditions, including basic conditions in a microwave oven, copper catalysis, and heating in anhydrous toluene or under solvent-free conditions .

Eigenschaften

IUPAC Name |

1-benzyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-15-11-19-10-13-8-16-7-6-14(13)17(15)9-12-4-2-1-3-5-12;/h1-5,13-14,16H,6-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAYUGAFJXKZTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1N(C(=O)COC2)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methylphenyl)-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2721949.png)

![N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2721953.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)

![N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721958.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)

![6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt](/img/structure/B2721962.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2721964.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2721965.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2721969.png)